

An In-depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate

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Compound of Interest

Compound Name: *Methyl 4-(2-fluorophenyl)-3-oxobutanoate*

Cat. No.: *B1386634*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-(2-fluorophenyl)-3-oxobutanoate**, a keto-ester of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data for this specific isomer, this document combines reported experimental data with general principles for related compounds to offer a thorough resource.

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for **Methyl 4-(2-fluorophenyl)-3-oxobutanoate** is not readily available in public databases, it is identified by its unique chemical structure. For reference, the closely related isomer, Methyl 4-(4-fluorophenyl)-4-oxobutanoate, has the CAS number 39560-31-1.

Table 1: Physicochemical and Spectroscopic Data

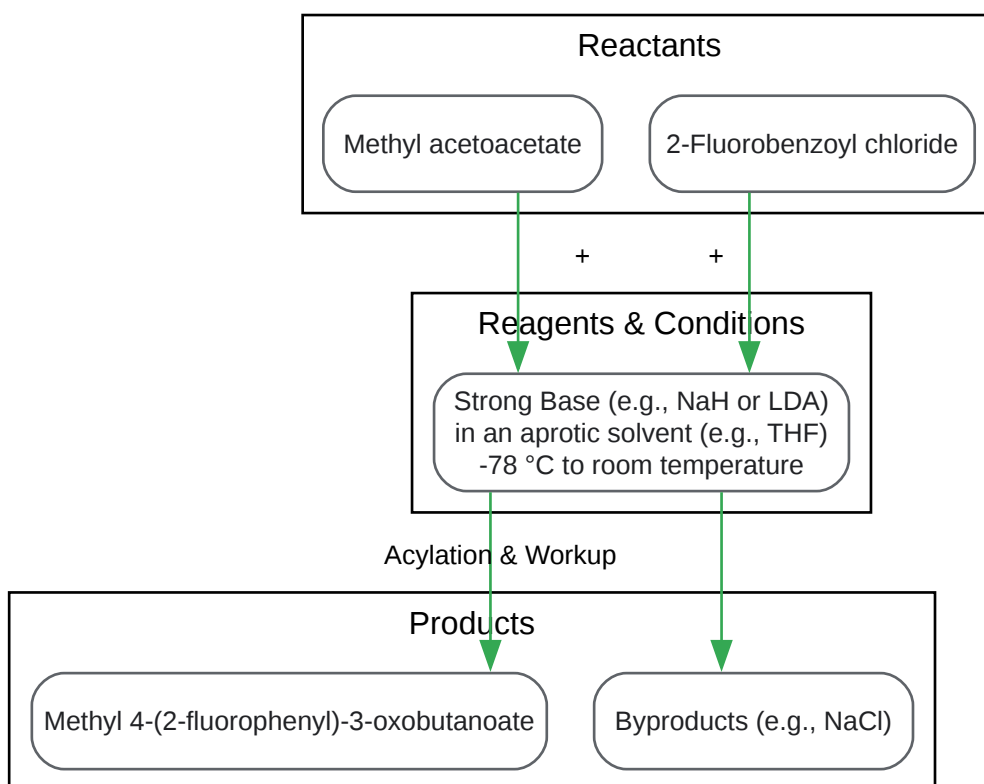
Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ FO ₃	[1]
Molecular Weight	210.20 g/mol	[1]
Appearance	Colorless oil	[1]
Boiling Point	95–98 °C at 0.08 mmHg	[1]
Infrared (IR) Spectrum	1746, 1722, 1235 cm ⁻¹	[1]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H)	[1]
¹³ C NMR (101 MHz, CDCl ₃)	δ 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz)	[1]
Mass Spectrum (m/z)	210 (M ⁺)	[1]

Experimental Protocols

2.1. Synthesis of **Methyl 4-(2-fluorophenyl)-3-oxobutanoate**

The following is a representative experimental protocol for the synthesis of the title compound, based on established organic chemistry methodologies for β-keto ester synthesis. This procedure is illustrative and may require optimization for specific laboratory conditions.

Reaction Scheme:



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General synthesis workflow for **Methyl 4-(2-fluorophenyl)-3-oxobutanoate**.

Methodology:

- **Preparation:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a strong base (e.g., sodium hydride, 1.2 equivalents) and anhydrous aprotic solvent (e.g., tetrahydrofuran).
- **Enolate Formation:** The flask is cooled to -78 °C in a dry ice/acetone bath. Methyl acetoacetate (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is allowed to stir at this temperature for 30 minutes to facilitate the formation of the enolate.
- **Acylation:** 2-Fluorobenzoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. After the addition is complete, the reaction is slowly warmed to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **Methyl 4-(2-fluorophenyl)-3-oxobutanoate** as a colorless oil.^[1]

Role in Drug Discovery and Development

While specific biological activities of **Methyl 4-(2-fluorophenyl)-3-oxobutanoate** are not extensively documented, the β -keto ester moiety is a valuable pharmacophore and a versatile intermediate in the synthesis of more complex molecules.

3.1. Versatile Synthetic Intermediate:

β -keto esters like the title compound are crucial building blocks in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making them key intermediates in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. For instance, similar structures are used in the synthesis of derivatives with potential anti-inflammatory, analgesic, and antimicrobial activities.^[2]

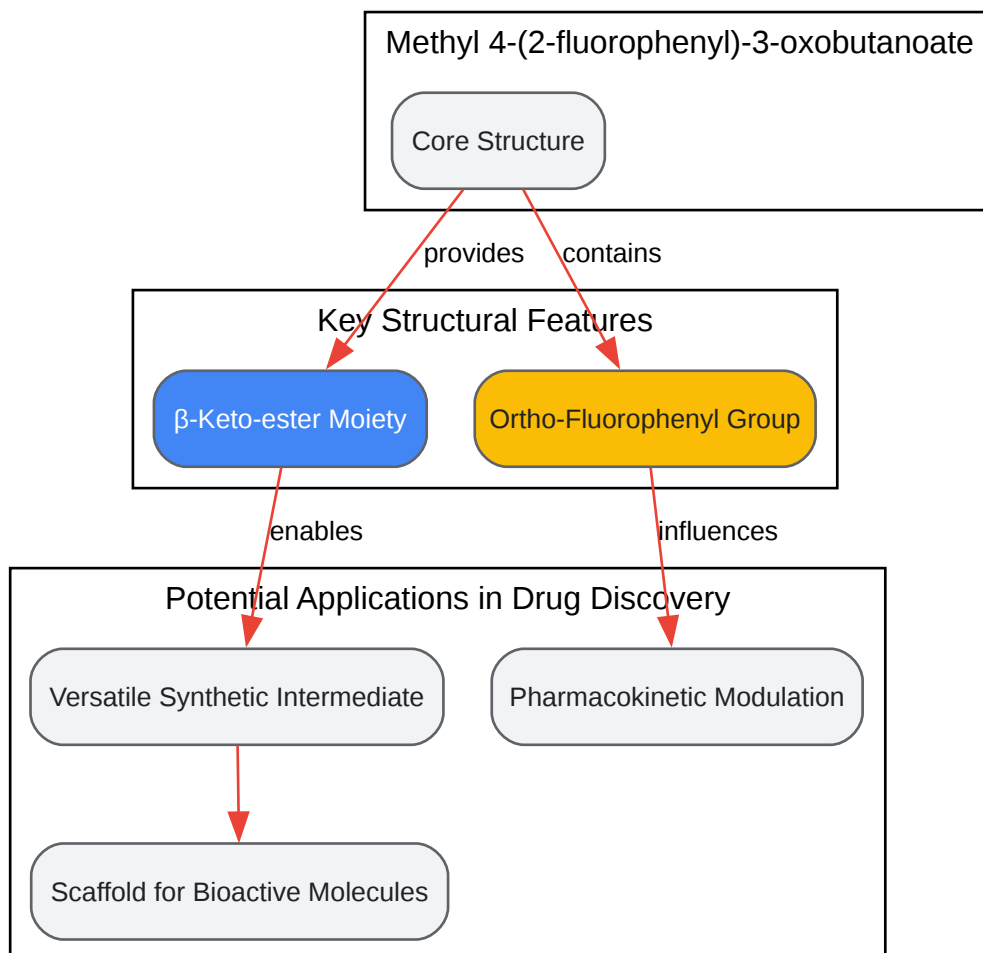
3.2. "Magic Methyl" Concept in Medicinal Chemistry:

The strategic placement of a methyl group can significantly impact a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect.^[3] While not directly applicable to the methyl ester of the title compound, the principle highlights the importance of small structural modifications in drug design. The methyl group can influence a compound's conformation, lipophilicity, and metabolic stability, thereby affecting its binding affinity to biological targets and its pharmacokinetic properties.^[3]

3.3. Fluorine in Drug Design:

The inclusion of a fluorine atom, as in **Methyl 4-(2-fluorophenyl)-3-oxobutanoate**, is a common strategy in modern drug design. The fluorine atom can alter the electronic properties

of the molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.



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Logical relationship of structural features to applications in drug discovery.

Signaling Pathways

There is currently no direct evidence linking **Methyl 4-(2-fluorophenyl)-3-oxobutanoate** to specific signaling pathways. Its utility in drug discovery would be as a precursor to more complex molecules designed to interact with specific biological targets, such as kinases, ion channels, or receptors, which are integral components of various signaling cascades. For example, related heterocyclic structures synthesized from keto-esters have been investigated as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation and are targets in cancer therapy.[4]

Conclusion

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a valuable chemical entity for researchers in organic synthesis and drug discovery. While detailed biological data for this specific compound is sparse, its structural features—a reactive β -keto ester system and a fluorinated aromatic ring—make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into its own potential biological activities and its applications in the synthesis of complex molecular architectures is warranted.

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